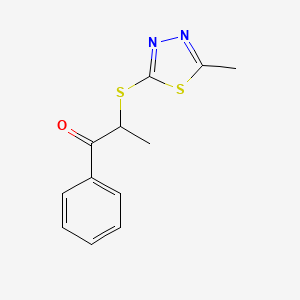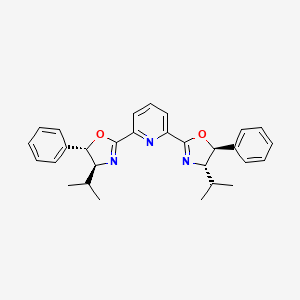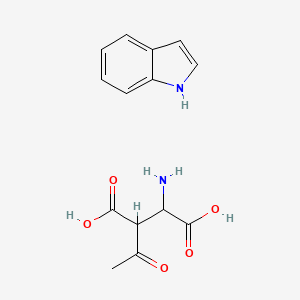
3-Ethynyl-5-fluoro-1H-indole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethynyl-5-fluoro-1H-indole-2-carbaldehyde is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by the presence of an ethynyl group at the 3-position, a fluorine atom at the 5-position, and an aldehyde group at the 2-position of the indole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-5-fluoro-1H-indole-2-carbaldehyde typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques to ensure the compound’s purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
3-Ethynyl-5-fluoro-1H-indole-2-carbaldehyde can undergo various chemical reactions, including:
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: 3-Ethynyl-5-fluoro-1H-indole-2-carboxylic acid
Reduction: 3-Ethynyl-5-fluoro-1H-indole-2-methanol
Substitution: Products vary depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Ethynyl-5-fluoro-1H-indole-2-carbaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Ethynyl-5-fluoro-1H-indole-2-carbaldehyde involves its interaction with specific molecular targets. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with the aryl hydrocarbon receptor, influencing immune responses and cellular processes . The ethynyl and fluorine groups may enhance the compound’s binding affinity and specificity for certain targets .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Fluoro-3-methyl-1H-indole-2-carbaldehyde
- 3-Ethynyl-1H-indole-2-carbaldehyde
- 5-Fluoro-1H-indole-2-carbaldehyde
Uniqueness
3-Ethynyl-5-fluoro-1H-indole-2-carbaldehyde is unique due to the combination of the ethynyl and fluorine groups on the indole ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C11H6FNO |
|---|---|
Peso molecular |
187.17 g/mol |
Nombre IUPAC |
3-ethynyl-5-fluoro-1H-indole-2-carbaldehyde |
InChI |
InChI=1S/C11H6FNO/c1-2-8-9-5-7(12)3-4-10(9)13-11(8)6-14/h1,3-6,13H |
Clave InChI |
VIWMABTXCYBEGD-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=C(NC2=C1C=C(C=C2)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


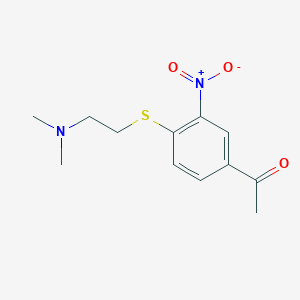
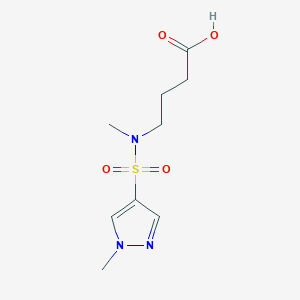
![n-(Sec-butyl)-4-oxo-4h-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B14908566.png)
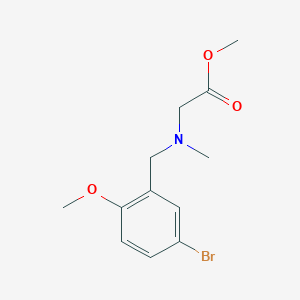
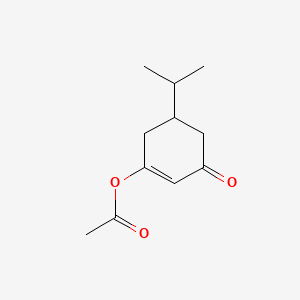


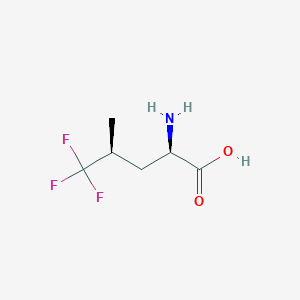

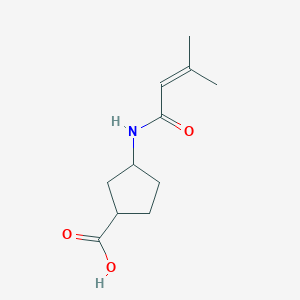
![Diphenyl(2'-(4-phenylbut-1-en-2-yl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14908611.png)
